![molecular formula C15H14N2O B1333636 1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one CAS No. 34981-12-9](/img/structure/B1333636.png)
1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one, also known as 4-Indolyl-pyridine-1-ethanone (IPE), is a heterocyclic organic compound with a wide range of scientific applications. It is used in various fields such as organic synthesis, medicinal chemistry, drug discovery, and materials science. IPE is a versatile compound that can be used as a starting material for the synthesis of other compounds, and its ability to form strong complexes with metal ions makes it a useful reagent in the synthesis of metal-organic frameworks (MOFs). Additionally, IPE has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, and has been studied for its potential use in cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of various derivatives, such as 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)Pyridine derivatives, indicating its potential as a precursor in multi-component chemical reactions (Geng et al., 2013).
- Structural analysis and molecular structure determination are significant applications, as seen in the study of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, suggesting its importance in crystallography and molecular architecture studies (Percino et al., 2006).
Organic Synthesis and Molecular Interaction
- The compound has applications in the realm of organic synthesis, such as the synthesis of pyrido[2,1-a]indoles, showcasing its role in facilitating complex organic reactions (Li et al., 2015).
- In the field of estrogen receptor research, 2-Pyridin-2-yl-1H-indole derivatives have been synthesized and analyzed for their binding affinity and photophysical properties, indicating its role in biochemistry and pharmacology studies (Kasiotis & Haroutounian, 2006).
Catalysis and Chemical Bond Formation
- In the context of catalysis, the compound has been utilized in the synthesis of building blocks for Pyridine/Piperidine- Decorated Crown Ethers, hinting at its role in the design and development of novel catalysts (Nawrozkij et al., 2014).
Crystallography and Molecular Design
- Studies on the crystal structure of related compounds, such as (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, reveal the compound's significance in crystallography and molecular design, highlighting its structural significance (Di, 2010).
Propiedades
IUPAC Name |
1-[4-(1H-indol-3-yl)-4H-pyridin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUYUXAIENZBMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(C=C1)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370636 |
Source


|
| Record name | 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34981-12-9 |
Source


|
| Record name | 1-[4-(1H-Indol-3-yl)-1(4H)-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


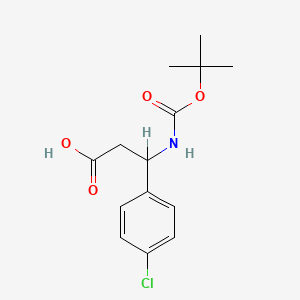

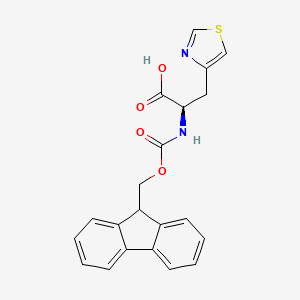
![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

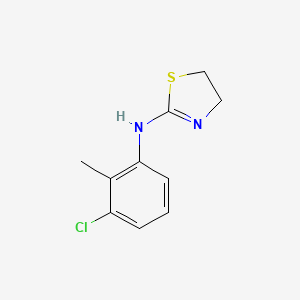
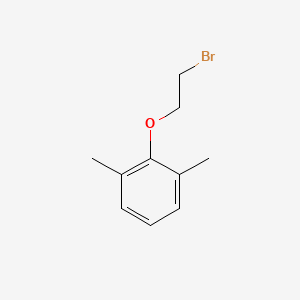
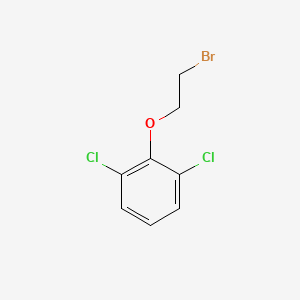

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)


